molecular formula C17H25NO3 B1674948 Levobunolol CAS No. 47141-42-4

Levobunolol

Cat. No. B1674948
CAS RN: 47141-42-4
M. Wt: 291.4 g/mol
InChI Key: IXHBTMCLRNMKHZ-LBPRGKRZSA-N
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Description

Levobunolol is a non-selective beta-adrenergic antagonist . It is used topically in the form of eye drops to manage ocular hypertension (high pressure in the eye) and open-angle glaucoma .


Synthesis Analysis

The synthesis of Levobunolol involves the use of (trifluoromethyl)-arylic acid (TFMAA) as the functional monomer, toluene and chloroform as the solvents, and pentaerythritol triacrylate (PETRA) as the cross-linking agent . Another synthesis route involves the reaction of 5-Hydroxy-7-tetralone with epichlorohydrin at reflux temperature .


Molecular Structure Analysis

Levobunolol is a cyclic ketone that is 3,4-dihydronaphthalen-1-one substituted at position 5 by a 3-(tert-butylamino)-2-hydroxypropoxy group (the S-enantiomer) . Its molecular formula is C17H25NO3 .


Chemical Reactions Analysis

Levobunolol is a propanolamine, a cyclic ketone, and an aromatic ether . It is a conjugate acid of a levobunolol (1+). It derives from a hydride of a tetralin .


Physical And Chemical Properties Analysis

Levobunolol has a molar mass of 291.391 g/mol . It is soluble in water and methanol and slightly soluble in ethanol .

Scientific Research Applications

Vasodilatory Mechanisms

Levobunolol hydrochloride, a beta-adrenergic antagonist primarily used for glaucoma treatment, has been reported to enhance ocular blood flow through vasodilation in arterial smooth muscle. Research has indicated that levobunolol may relax rabbit ciliary artery via two mechanisms: blockade of Ca2+ entry through non-voltage-dependent Ca2+ channels and alterations in the Ca2+ sensitivity of vascular smooth muscle cells. These findings suggest a potential application of levobunolol in treatments aimed at increasing ocular blood flow independent of its intraocular pressure-lowering effects (Dong, Ishikawa, Wu, & Yoshitomi, 2007).

Drug Delivery Systems

Innovations in drug delivery systems for levobunolol have also been a focus of scientific research. Poly (ε-caprolactone) (PCL) microparticles containing Levobunolol HCl have been developed using a double emulsion (W/O/W) solvent evaporation technique, aimed at providing a sustained release formulation suitable for ophthalmic application. This approach addresses the need for controlled drug release mechanisms in the treatment of glaucoma, potentially reducing the frequency of administration and enhancing therapeutic efficacy (Karataş, Sonakin, Kilicarslan, & Baykara, 2009).

Ocular Metabolism

Research into the ocular metabolism of levobunolol has revealed detailed in vitro ocular and liver metabolism profiles in rat, rabbit, and human S9 fractions. The formation of equipotent active metabolite, dihydrolevobunolol, along with the identification of 11 previously unreported metabolites of levobunolol, highlights the complex metabolic pathways involved in its ocular processing. These insights are crucial for understanding the pharmacokinetics and potential systemic effects of levobunolol when used as an ophthalmic medication (Argikar, Dumouchel, Dunne, Saran, Cirello, & Gunduz, 2016).

Extended Release Formulations

The development of Eudragit nanoparticle-laden contact lenses for sustained ocular delivery of levobunolol represents a novel application aimed at improving glaucoma therapy. This research has demonstrated the feasibility of incorporating drug-laden nanoparticles into contact lenses, offering an innovative approach to enhance drug bioavailability and patient compliance while minimizing systemic side effects (Kumar, Aggarwal, & Chauhan, 2020).

Safety And Hazards

Levobunolol should be handled with care to avoid contact with skin and eyes. It should be used in a well-ventilated area and all sources of ignition should be removed. In case of accidental ingestion or contact, medical help should be sought immediately .

Future Directions

Levobunolol should be stored in an upright position at room temperature, protected from light, and kept in a dry place . It should be kept out of the reach of children and pets .

properties

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHBTMCLRNMKHZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043833
Record name Levobunolol
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Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levobunolol
Source Human Metabolome Database (HMDB)
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Solubility

2.51e-01 g/L
Record name Levobunolol
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Mechanism of Action

Levobunolol's mechanism of action in reducing IOP is not clearly defined, but is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes.
Record name Levobunolol
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Product Name

Levobunolol

CAS RN

47141-42-4
Record name Levobunolol
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Record name Levobunolol [INN:BAN]
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Record name Levobunolol
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Record name Levobunolol
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Record name LEVOBUNOLOL
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Record name Levobunolol
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URL http://www.hmdb.ca/metabolites/HMDB0015341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209-211 °C, 209 - 211 °C
Record name Levobunolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Levobunolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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